molecular formula C18H21N3O4S B11087862 ethyl 4-({[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazin-6-yl]carbonyl}amino)benzoate

ethyl 4-({[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazin-6-yl]carbonyl}amino)benzoate

Cat. No.: B11087862
M. Wt: 375.4 g/mol
InChI Key: GVMZKYUJISNGKG-UHFFFAOYSA-N
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Description

ETHYL 4-({[3-ETHYL-2-(ETHYLIMINO)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL]CARBONYL}AMINO)BENZOATE is a complex organic compound with a unique structure that includes a thiazine ring, an ethyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({[3-ETHYL-2-(ETHYLIMINO)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL]CARBONYL}AMINO)BENZOATE typically involves multiple steps. One common method starts with the reaction of ethyl acetoacetate with N,N’-diethylthiourea in the presence of a halogenating agent such as N-bromosuccinamide (NBS) or N-chlorosuccinamide (NCS). This reaction forms the thiazine ring structure . The intermediate product is then reacted with 4-aminobenzoic acid to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and easy purification processes.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-({[3-ETHYL-2-(ETHYLIMINO)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL]CARBONYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoate ester group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the thiazine ring.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Substituted benzoate esters.

Scientific Research Applications

ETHYL 4-({[3-ETHYL-2-(ETHYLIMINO)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL]CARBONYL}AMINO)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-({[3-ETHYL-2-(ETHYLIMINO)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The thiazine ring can interact with enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-({[3-ETHYL-2-(ETHYLIMINO)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL]CARBONYL}AMINO)BENZOATE is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C18H21N3O4S

Molecular Weight

375.4 g/mol

IUPAC Name

ethyl 4-[(3-ethyl-2-ethylimino-4-oxo-1,3-thiazine-6-carbonyl)amino]benzoate

InChI

InChI=1S/C18H21N3O4S/c1-4-19-18-21(5-2)15(22)11-14(26-18)16(23)20-13-9-7-12(8-10-13)17(24)25-6-3/h7-11H,4-6H2,1-3H3,(H,20,23)

InChI Key

GVMZKYUJISNGKG-UHFFFAOYSA-N

Canonical SMILES

CCN=C1N(C(=O)C=C(S1)C(=O)NC2=CC=C(C=C2)C(=O)OCC)CC

Origin of Product

United States

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